1,2,4-Trioxolane

antimalarial structure-activity relationship endoperoxide

1,2,4-Trioxolane (CAS 289-14-5) is the parent heterocycle of the synthetic ozonide class, defined by a five-membered ring containing a labile peroxide (O–O) bond that undergoes Fe(II)-mediated reductive activation to generate antiparasitic carbon-centered radicals. This endoperoxide bridge is the essential pharmacophore shared with the semisynthetic artemisinins (1,2,4-trioxanes), but the trioxolane scaffold is fully synthetic—obviating agricultural supply chain constraints—and can be conformationally tuned to achieve prolonged plasma exposure, a differentiating advantage over the short-acting artemisinin derivatives.

Molecular Formula C2H4O3
Molecular Weight 76.05 g/mol
CAS No. 289-14-5
Cat. No. B1211807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trioxolane
CAS289-14-5
Molecular FormulaC2H4O3
Molecular Weight76.05 g/mol
Structural Identifiers
SMILESC1OCOO1
InChIInChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2
InChIKeyRZYIPLSVRHWROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trioxolane (CAS 289-14-5): Core Scaffold of Fully Synthetic Peroxide Antimalarials with Clinically Validated Pharmacokinetic Advantages


1,2,4-Trioxolane (CAS 289-14-5) is the parent heterocycle of the synthetic ozonide class, defined by a five-membered ring containing a labile peroxide (O–O) bond that undergoes Fe(II)-mediated reductive activation to generate antiparasitic carbon-centered radicals . This endoperoxide bridge is the essential pharmacophore shared with the semisynthetic artemisinins (1,2,4-trioxanes), but the trioxolane scaffold is fully synthetic—obviating agricultural supply chain constraints—and can be conformationally tuned to achieve prolonged plasma exposure, a differentiating advantage over the short-acting artemisinin derivatives .

Why 1,2,4-Trioxolane-Based Ozonides Cannot Be Replaced by 1,2,4-Trioxanes or Tetraoxanes in Drug Discovery Campaigns


Although the peroxide pharmacophore is conserved across 1,2,4-trioxolanes, 1,2,4-trioxanes, and 1,2,4,5-tetraoxanes, these core heterocycles exhibit divergent pharmacokinetic and efficacy profiles that preclude simple isosteric replacement. For the clinically advanced OZ439 series, a rank-order correlation of antimalarial efficacy and ADME parameters follows trioxolane > trioxane > tetraoxane . Further, iron(II) reactivity—while necessary for antiparasitic activity—is not sufficient; heme alkylation efficiency varies substantially among homologs, underscoring that core selection directly governs downstream pharmacology .

Quantitative Differentiation of 1,2,4-Trioxolane Scaffold: Comparative Efficacy, Pharmacokinetic Half-Life, and Resistance Profile


Antimalarial Efficacy Rank Order: 1,2,4-Trioxolane Core Outperforms Trioxane and Tetraoxane Isosteres in OZ439 Series

In a direct head-to-head comparison of isosteric cores within the OZ439 series, the antimalarial efficacy and ADME profile of the 1,2,4-trioxolane scaffold was superior to that of the corresponding 1,2,4-trioxane and 1,2,4,5-tetraoxane analogs. The rank order of antimalarial efficacy and ADME profiles was trioxolane > trioxane > tetraoxane .

antimalarial structure-activity relationship endoperoxide

Pharmacokinetic Half-Life Extension: 1,2,4-Trioxolane OZ439 Achieves >15-Fold Longer Exposure Than First-Generation OZ277

Within the 1,2,4-trioxolane class, second-generation ozonide OZ439 (artefenomel) was engineered for extended half-life. In Phase IIa clinical trials, OZ439 exhibited an elimination half-life of 46–62 hours , compared to approximately 3 hours for first-generation ozonide OZ277 (arterolane) . Preclinical data further confirm that OZ439 is 10–20× more stable in blood than OZ277 .

pharmacokinetics drug metabolism half-life

Activity Against Artemisinin-Resistant P. falciparum: 1,2,4-Trioxolane Ozonides Show No Cross-Resistance (RSA Survival <0.01–1.83%)

Six synthetic 1,2,4-trioxolane ozonides, including OZ277 and OZ439, were tested at a pharmacologically relevant concentration of 700 nM against the artemisinin-resistant clinical isolate P. falciparum Cam3.IR539T (K13 R539T mutation). All six ozonides demonstrated high efficacy, with ring-stage survival assay (RSA0–3h) survival percentages ranging from <0.01% to 1.83% . In contrast, dihydroartemisinin (DHA) shows markedly reduced efficacy against this resistant strain under the same assay conditions .

drug resistance ring-stage survival assay K13 mutation

Iron(II) Reactivity and Conformational Shielding: Steric Modulation of the Peroxide Bond Differentiates 1,2,4-Trioxolane Activation Kinetics

Quantum chemical calculations (UHF, B3LYP, B3LYP//MP2) on dispiro-1,2,4-trioxolanes reveal that iron(II)-mediated reduction rates are governed by peroxide bond accessibility. Trioxolanes adopting conformations that sterically shield the peroxide bond (e.g., axial orientation) exhibit slower Fe(II)-mediated reaction rates compared to exposed conformers . This conformational shielding is unique to the trioxolane scaffold and is not equivalently tunable in 1,2,4-trioxanes or tetraoxanes, enabling fine control of bioactivation kinetics .

Fe(II) reactivity conformational analysis peroxide bond

Diastereomer-Specific In Vivo Activity: cis-OZ277 Exhibits 40-Fold Superior Efficacy Over trans-OZ277

In the 1,2,4-trioxolane series OZ277, the cis diastereomer (arterolane) demonstrates 40-fold greater in vivo antimalarial activity compared to its trans diastereomer, despite similar in vitro IC50 values. The cis isomer exhibits lower plasma clearance, longer half-life, and higher oral bioavailability . This disparity arises from conformational dynamics: the trans-8' substituent favors an equatorial peroxide orientation that is more exposed to premature activation, whereas the cis-8' configuration stabilizes the axial, sterically shielded conformer .

stereochemistry in vivo efficacy diastereoselectivity

Evidence-Based Application Scenarios for 1,2,4-Trioxolane and Its Derivatives in Antiparasitic Drug Discovery


Next-Generation Antimalarial Lead Optimization Targeting Artemisinin-Resistant P. falciparum

The 1,2,4-trioxolane scaffold retains full in vitro potency against artemisinin-resistant clinical isolates bearing the K13 R539T mutation (RSA survival <0.01–1.83% at 700 nM), making it a preferred core for lead optimization programs addressing emerging artemisinin partial resistance . The scaffold's conformational tunability further enables rational extension of pharmacokinetic half-life (46–62 h for OZ439) while preserving Fe(II)-mediated bioactivation .

Single-Dose Oral Antimalarial Formulation Development

The >15-fold half-life extension achieved with the optimized 1,2,4-trioxolane OZ439 (46–62 h vs. ~3 h for OZ277) directly addresses the short exposure limitation of artemisinin derivatives and enables potential single-dose curative regimens . This pharmacokinetic advantage is a direct consequence of conformational shielding of the peroxide bond, a design feature uniquely accessible within the trioxolane scaffold .

Stereochemically Controlled Synthesis of Peroxide Antimalarials for In Vivo Studies

The 40-fold in vivo activity differential between cis and trans diastereomers of OZ277 mandates rigorous stereochemical control during synthesis and procurement . This diastereomer-specific pharmacology arises from the trioxolane ring's conformational preferences, which dictate peroxide bond accessibility and premature degradation rates . Only the correct stereoisomer will yield interpretable and reproducible in vivo efficacy data.

Isosteric Replacement Studies for Endoperoxide Scaffold Comparison

When evaluating alternative endoperoxide cores (1,2,4-trioxane, 1,2,4,5-tetraoxane) for a given lead series, the 1,2,4-trioxolane scaffold serves as the benchmark due to its established rank-order superiority (trioxolane > trioxane > tetraoxane) in the OZ439 series . Any isosteric replacement must demonstrate at least equivalent efficacy and ADME parameters to justify deviation from the trioxolane core.

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